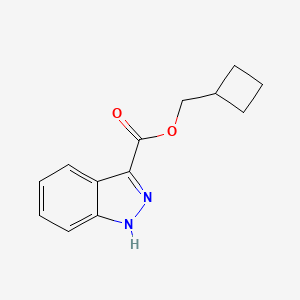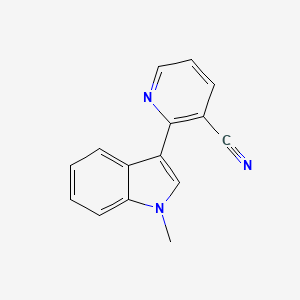
Methyl 4-((tert-butoxycarbonyl)amino)-2-hydroxybutanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((tert-butoxycarbonyl)amino)-2-hydroxybutanoate typically involves the esterification of the corresponding amino acid with methanol in the presence of a suitable catalyst. One common method involves the reaction of the amino acid with methanol and trimethylchlorosilane at room temperature, which results in the formation of the methyl ester . The tert-butoxycarbonyl group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) .
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
化学反応の分析
Types of Reactions
Methyl 4-((tert-butoxycarbonyl)amino)-2-hydroxybutanoate can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The Boc protecting group can be removed under acidic conditions to reveal the free amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: The Boc group can be removed using trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid (HCl) in methanol.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of the free amine after Boc deprotection.
科学的研究の応用
Methyl 4-((tert-butoxycarbonyl)amino)-2-hydroxybutanoate has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of peptides and other complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Methyl 4-((tert-butoxycarbonyl)amino)-2-hydroxybutanoate involves its ability to act as a protecting group for amines. The Boc group is stable under basic conditions but can be selectively removed under acidic conditions, allowing for the controlled release of the free amine . This property makes it valuable in multi-step organic synthesis, where selective protection and deprotection of functional groups are required.
類似化合物との比較
Similar Compounds
- Methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxy-3-phenylpropanoate
- tert-Butyl 4-ethynylbenzylcarbamate
- tert-Butyl 2-aminobenzylcarbamate
Uniqueness
Methyl 4-((tert-butoxycarbonyl)amino)-2-hydroxybutanoate is unique due to its specific structure, which includes both a hydroxyl group and a Boc-protected amine. This combination of functional groups allows for a wide range of chemical transformations and applications, making it a versatile compound in organic synthesis and research.
特性
分子式 |
C10H19NO5 |
|---|---|
分子量 |
233.26 g/mol |
IUPAC名 |
methyl 2-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate |
InChI |
InChI=1S/C10H19NO5/c1-10(2,3)16-9(14)11-6-5-7(12)8(13)15-4/h7,12H,5-6H2,1-4H3,(H,11,14) |
InChIキー |
QADKCSNOHBWQNO-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NCCC(C(=O)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(Trifluoromethyl)-1H-naphtho[2,3-d]imidazole](/img/structure/B11876047.png)







![5H-Indeno[1,2-b]quinolin-10(11H)-one](/img/structure/B11876118.png)

![1-Methyl-3-phenyl-1,4,7-triazaspiro[4.4]non-3-en-2-one](/img/structure/B11876134.png)

![1-Phenyl-1,3,8-triazaspiro[4.5]decan-2-one](/img/structure/B11876144.png)

